molecular formula C6H10NOP B2424502 1-Dimethylphosphorylcyclopropane-1-carbonitrile CAS No. 2445791-68-2

1-Dimethylphosphorylcyclopropane-1-carbonitrile

Cat. No.: B2424502
CAS No.: 2445791-68-2
M. Wt: 143.126
InChI Key: APDSSCSSZPQIQH-UHFFFAOYSA-N
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Description

1-Dimethylphosphorylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C6H10NOP It is characterized by a cyclopropane ring substituted with a dimethylphosphoryl group and a carbonitrile group

Preparation Methods

The synthesis of 1-Dimethylphosphorylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method includes the reaction of dimethylphosphoryl chloride with a suitable cyclopropane precursor in the presence of a base. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Dimethylphosphorylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Dimethylphosphorylcyclopropane-1-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Dimethylphosphorylcyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The dimethylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring imparts rigidity to the molecule, affecting its overall conformation and interaction with biological targets. These interactions can modulate various biochemical pathways, making the compound valuable for mechanistic studies .

Comparison with Similar Compounds

1-Dimethylphosphorylcyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives and phosphorylated compounds. Similar compounds include:

    Cyclopropane-1-carbonitrile: Lacks the dimethylphosphoryl group, resulting in different reactivity and applications.

    Cyclopropylphosphine oxides: Similar in structure but differ in the oxidation state of the phosphorus atom.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-dimethylphosphorylcyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NOP/c1-9(2,8)6(5-7)3-4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDSSCSSZPQIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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